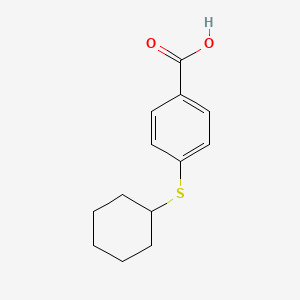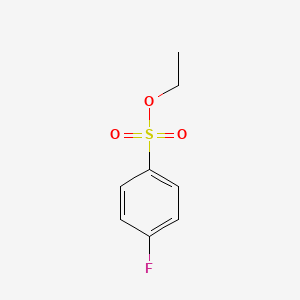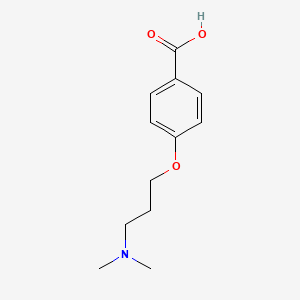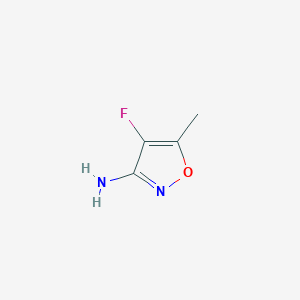
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide is a chemical compound with the molecular formula C12H15ClINO. This compound is characterized by the presence of chloro, iodo, and methyl substituents on a phenyl ring, along with a dimethyl-propanamide group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide typically involves the following steps:
Amidation: The formation of the amide bond between the phenyl ring and the dimethyl-propanamide group.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amidation reactions, utilizing optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo groups.
Applications De Recherche Scientifique
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application and context. For example, in antiviral research, it may inhibit viral replication by targeting viral enzymes or proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide: Unique due to its specific substituents and amide group.
N-(5-Bromo-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide: Similar structure but with a bromo group instead of a chloro group.
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-butyramide: Similar structure but with a butyramide group instead of a propanamide group.
Uniqueness
This compound is unique due to its specific combination of chloro, iodo, and methyl substituents on the phenyl ring, along with the dimethyl-propanamide group
Propriétés
Formule moléculaire |
C12H15ClINO |
|---|---|
Poids moléculaire |
351.61 g/mol |
Nom IUPAC |
N-(5-chloro-4-iodo-2-methylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15ClINO/c1-7-5-9(14)8(13)6-10(7)15-11(16)12(2,3)4/h5-6H,1-4H3,(H,15,16) |
Clé InChI |
ANOKTXBUDHSTMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)C(C)(C)C)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)


![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)



![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13896917.png)
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)

![2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)


